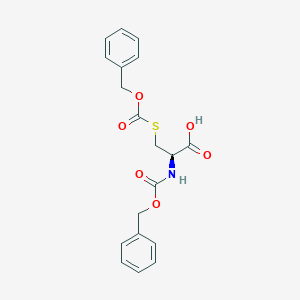

Z-Cys(Z)-OH

Description

Properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)-3-phenylmethoxycarbonylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6S/c21-17(22)16(20-18(23)25-11-14-7-3-1-4-8-14)13-27-19(24)26-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKPRICKEUGRRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57912-35-3 | |

| Record name | N,S-Dibenzyloxycarbonyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057912353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Papain-Catalyzed Condensation

The enzymatic synthesis of Z-Cys(Z)-OH derivatives has been demonstrated using papain, a cysteine protease with broad substrate specificity. In a study by Japanese researchers, Z-Cys(Bzl)-OH (a structurally analogous compound) was condensed with H-Gly-NHBzh using papain as the catalyst. The reaction conditions were optimized to achieve a yield of 39.5% under the following parameters:

-

Substrate Ratio : 40 mmol Z-Cys(Bzl)-OH to 20 mmol H-Gly-NHBzh

-

Enzyme Load : 6 g papain (153 units/mg at pH 7)

-

Buffer System : 0.2 M McIlvaine buffer (pH 7.0)

-

Reaction Time : 48 hours at 37°C

-

Additives : 2 ml 2-mercaptoethanol for enzyme activation

The reaction mechanism involves papain’s thiol-dependent catalytic activity, which facilitates nucleophilic attack by the cysteine thiolate on the carbonyl carbon of the glycine derivative. This method is notable for its mild conditions and avoidance of racemization, though scalability is limited by enzyme cost and reaction time.

pH and Solvent Optimization

Further investigations revealed that papain activity is highly pH-dependent, with optimal synthesis occurring at pH 7.0. Deviations to acidic (pH 4) or alkaline (pH 10) conditions resulted in negligible product formation. The use of 0.2 M McIlvaine buffer was critical for maintaining enzyme stability, while polar aprotic solvents like dimethylformamide (DMF) were avoided due to enzyme denaturation.

Solution-Phase Peptide Coupling

Benzotriazole-Mediated Activation

A robust solution-phase method for synthesizing this compound derivatives employs benzotriazole (Bt)-activated esters. In a protocol described by Thieme Connect, Z-protected amino acids were coupled to cysteine derivatives using Bt esters in the presence of 1,8-diazabicycloundec-7-ene (DBU). For instance, Z-Ala-Bt was reacted with H-Cys(Z)-OH under the following conditions:

-

Solvent : Anhydrous DMF

-

Base : DBU (2 eq.)

-

Temperature : 0°C to room temperature

-

Reaction Time : 6 hours

This method achieved yields exceeding 90% for Z-L-Ala-L-Cys(Z)-OH, as confirmed by HPLC and H NMR. The benzotriazole group enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution by the cysteine amine.

Racemization Suppression

Key to this method is the use of DBU, a non-nucleophilic base, which minimizes racemization by deprotonating the amine without attacking the activated ester. Comparative studies showed that traditional bases like triethylamine (TEA) resulted in 15–20% racemization, whereas DBU reduced this to <5%.

Mixed Carbonic Anhydride Method

An alternative solution-phase approach involves the mixed carbonic anhydride (MCA) method, where this compound is activated using chloroformates. In a representative procedure:

-

Activation : this compound (1 eq.) is treated with isobutyl chloroformate (1 eq.) and N-methylmorpholine (1 eq.) in THF at -15°C.

-

Coupling : The activated intermediate is reacted with H-Cys-OH (1 eq.) in THF/DMF (3:1) at 0°C for 2 hours.

-

Workup : The product is isolated via extraction with ethyl acetate and purified by recrystallization from ethanol/water.

This method yields this compound with >85% purity, though it requires stringent temperature control to prevent side reactions.

Solid-Phase Synthesis Strategies

Fmoc/t-Bu Protection Scheme

Comparative Analysis of Methods

| Method | Yield | Racemization | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic (Papain) | 39.5% | <2% | Low | High |

| Bt-Activated (DBU) | 90–95% | <5% | High | Moderate |

| Mixed Carbonic Anhydride | 85% | 10–15% | Moderate | Low |

Enzymatic methods excel in stereochemical fidelity but suffer from low throughput. Benzotriazole-mediated coupling offers the best balance of yield and purity, making it the preferred choice for industrial applications.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Z-Cys(Z)-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group is particularly reactive and can form disulfide bonds through oxidation. This property is crucial in the formation of protein structures and in various biochemical processes .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds back to thiol groups.

Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Major Products:

Oxidation: Formation of cystine, a dimer of cysteine linked by a disulfide bond.

Reduction: Regeneration of free thiol groups from disulfide bonds.

Substitution: Formation of thioether derivatives.

Scientific Research Applications

Chemistry: Z-Cys(Z)-OH is used in the synthesis of peptides and proteins, particularly in the study of disulfide bond formation and stability. It serves as a model compound for understanding the behavior of cysteine residues in proteins .

Biology: In biological research, this compound is used to study protein folding and stability. Its ability to form disulfide bonds makes it a valuable tool in the investigation of protein structure and function .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. This property is being explored in the development of treatments for various diseases, including neurodegenerative disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and cosmetics. Its ability to stabilize proteins and peptides makes it a valuable additive in formulations .

Mechanism of Action

Z-Cys(Z)-OH exerts its effects primarily through its thiol group, which can participate in redox reactions. The thiol group can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, the formation of disulfide bonds through the thiol group is crucial in maintaining the structural integrity of proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Cys(Z)-OH is part of a family of cysteine derivatives with distinct protecting groups. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparison

Research Findings

- Orthogonal Coupling Efficiency : this compound and Boc-Cys(S-Pyr)-OH enable efficient heterodisulfide bond formation in peptides, achieving >90% coupling yields under pH 7.0–7.5 .

- Deprotection Kinetics : Z-Cys(Trt)-OH’s trityl group is removed 10× faster than this compound’s S-Z group under TFA, enabling sequential deprotection in multi-cysteine peptides .

- Solubility: this compound exhibits moderate solubility in DCM and DMF, similar to Z-Cys(Bzl)-OH, but lower than H-Cys(Cbz)-OH, which is water-soluble due to its free amino group .

Biological Activity

Z-Cys(Z)-OH, also known as Z-cysteine (Z-Cys), is a protected form of the amino acid cysteine. This compound plays a significant role in peptide synthesis and exhibits various biological activities, primarily due to its thiol group. This article explores the biological activity of this compound, including its antioxidant properties, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes protective groups that facilitate its use in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group, while the thiol group remains reactive for further biochemical applications. The chemical formula for this compound is .

Biological Activities

1. Antioxidant Properties

This compound exhibits notable antioxidant activity. Cysteine derivatives are known to scavenge free radicals and reactive oxygen species (ROS), which can lead to cellular damage if not neutralized. The thiol group of this compound can donate electrons, effectively neutralizing these harmful species, thereby protecting cells from oxidative stress.

2. Role in Protein Synthesis

As a building block in peptide synthesis, this compound is essential for incorporating cysteine residues into peptides. This incorporation is crucial for the formation of disulfide bonds, which are integral to the structural stability and function of many proteins. The ability to form these bonds allows researchers to study protein folding and stability more effectively.

The biological effects of this compound primarily arise from its thiol group. This group can participate in redox reactions, donating electrons to neutralize free radicals. Additionally, the formation of disulfide bonds through the thiol group is critical for maintaining protein integrity .

Research Applications

This compound has been utilized in various scientific studies:

- Protein Folding Studies : Researchers use this compound to investigate how proteins fold and maintain their structures under different conditions.

- Therapeutic Research : Due to its antioxidant properties, this compound is being explored for potential applications in treating neurodegenerative diseases and cancer by mitigating oxidative damage .

- Peptide Synthesis : It serves as a valuable tool in synthesizing peptides that require cysteine for disulfide bond formation, aiding in the development of therapeutic peptides.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Antioxidant Efficacy : A study demonstrated that cysteine derivatives could significantly reduce oxidative stress markers in cell cultures exposed to ROS.

- Peptide Stability : Research showed that peptides synthesized using this compound exhibited enhanced stability due to effective disulfide bond formation compared to those without cysteine residues.

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Role in Peptide Synthesis | Disulfide Bond Formation |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Cysteine | Moderate | Yes | Yes |

| Glutathione | Very High | No | Yes |

Q & A

Q. How to troubleshoot irreproducible results in this compound-mediated catalytic systems?

- Methodological Answer : Document reaction parameters (e.g., stirring rate, moisture levels) rigorously. Use control experiments to isolate variables (e.g., trace metal contamination vs. solvent purity). Collaborate with third-party labs for independent validation and apply contradiction analysis frameworks to identify overlooked factors (e.g., light sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.